molecular formula C15H16O3 B1684278 Yomogin CAS No. 10067-18-2

Yomogin

Cat. No. B1684278
CAS RN: 10067-18-2
M. Wt: 244.28 g/mol
InChI Key: ONPJVBQNWRHOKG-WDBKCZKBSA-N
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Description

Yomogin is a biochemical isolated from Artemisia iwayomogi . It has been found to inhibit neuroinflammation stimulated by lipopolysaccharide via regulating the MAPK pathway . This suggests that Yomogin could be a potential candidate for inflammation-mediated neurological diseases .


Molecular Structure Analysis

Yomogin has a molecular formula of C15H16O3 . Its average mass is 244.286 Da and its monoisotopic mass is 244.109940 Da . The 3D structure of Yomogin was minimized using the force field MMFF94 calculation in Chem3D Pro 14.0 .


Chemical Reactions Analysis

Yomogin has been found to inhibit the increase in neuroinflammatory factors, including nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-6, and tumor necrosis factor-α . It also suppresses the phosphorylation of c-Jun N-terminal kinase, extracellular signal-regulated kinase, and p38, which participate in the mitogen-activated protein kinase (MAPK) pathway .

properties

IUPAC Name

(3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3/t10-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPJVBQNWRHOKG-WDBKCZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3[C@@H](C[C@]2(C=CC1=O)C)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143436
Record name Yomogin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yomogin

CAS RN

10067-18-2
Record name Yomogin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010067182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yomogin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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